![molecular formula C18H32O3Si B14193869 Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate CAS No. 917745-85-8](/img/structure/B14193869.png)
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate is a specialized organic compound characterized by its unique structure, which includes an ethyl ester group, a ketone, and a silyl-protected alkyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of ethyl acetoacetate with a silyl-protected alkyne under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl-protected alkyne can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted alkynes or alkenes.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In substitution reactions, the silyl-protected alkyne can be activated by a base, allowing nucleophiles to attack and replace the silyl group.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Another compound with a similar ester and ketone structure but different substituents.
Ethyl 3-oxo-4-tri(propan-2-yl)silyloxybutanoate: Similar silyl-protected compound with a different carbon backbone.
Uniqueness
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate is unique due to its combination of an ethyl ester, a ketone, and a silyl-protected alkyne. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
917745-85-8 |
|---|---|
Fórmula molecular |
C18H32O3Si |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
ethyl 3-oxo-7-tri(propan-2-yl)silylhept-6-ynoate |
InChI |
InChI=1S/C18H32O3Si/c1-8-21-18(20)13-17(19)11-9-10-12-22(14(2)3,15(4)5)16(6)7/h14-16H,8-9,11,13H2,1-7H3 |
Clave InChI |
WQZMMCHRWLMWEN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CCC#C[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


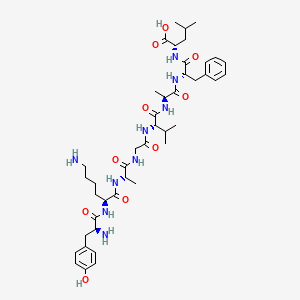
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
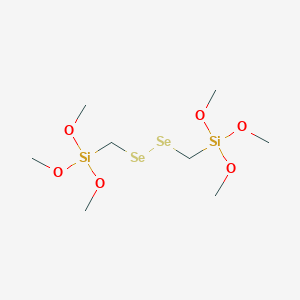
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
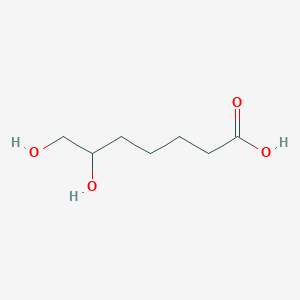
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
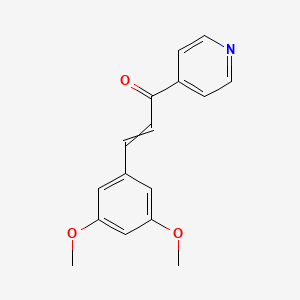
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
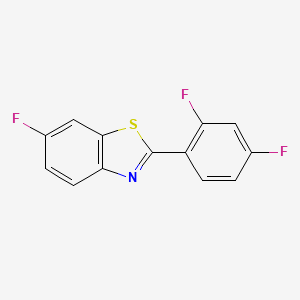
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)


![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)

